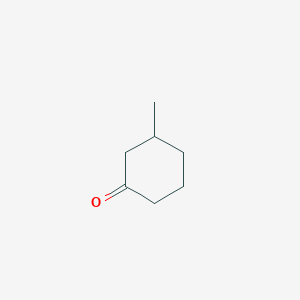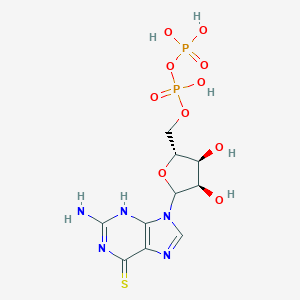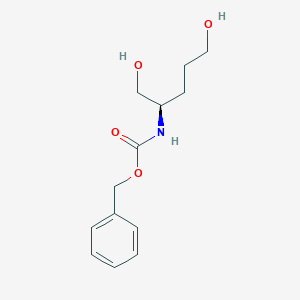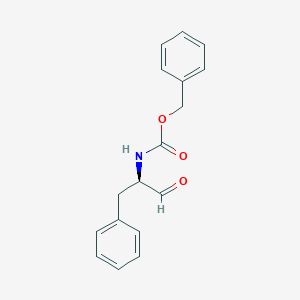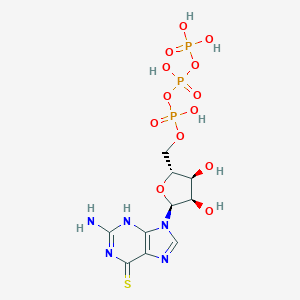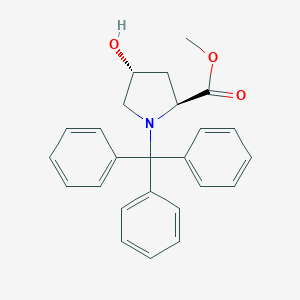
4-Amino-3-(2-thienyl)butanoic acid
説明
4-Amino-3-(2-thienyl)butanoic acid (ATBA) is a sulfur-containing amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. ATBA has been shown to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-Amino-3-(2-thienyl)butanoic acid is not fully understood. However, it has been proposed that 4-Amino-3-(2-thienyl)butanoic acid exerts its therapeutic effects through the modulation of various signaling pathways. 4-Amino-3-(2-thienyl)butanoic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 4-Amino-3-(2-thienyl)butanoic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
生化学的および生理学的効果
4-Amino-3-(2-thienyl)butanoic acid has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. 4-Amino-3-(2-thienyl)butanoic acid has also been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-Amino-3-(2-thienyl)butanoic acid has been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
実験室実験の利点と制限
4-Amino-3-(2-thienyl)butanoic acid has several advantages for lab experiments. It is readily available and can be synthesized in high yield. 4-Amino-3-(2-thienyl)butanoic acid is also stable and can be stored for long periods without degradation. However, 4-Amino-3-(2-thienyl)butanoic acid has some limitations for lab experiments. It is water-insoluble and requires the use of organic solvents for in vitro studies. Additionally, 4-Amino-3-(2-thienyl)butanoic acid has low bioavailability and may require the use of drug delivery systems for in vivo studies.
将来の方向性
4-Amino-3-(2-thienyl)butanoic acid has significant potential for the development of new drugs. Future research should focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of 4-Amino-3-(2-thienyl)butanoic acid and its potential therapeutic applications. Future research should also investigate the use of 4-Amino-3-(2-thienyl)butanoic acid in drug delivery systems to improve its bioavailability. Finally, clinical studies are needed to evaluate the safety and efficacy of 4-Amino-3-(2-thienyl)butanoic acid in humans.
Conclusion
In conclusion, 4-Amino-3-(2-thienyl)butanoic acid is a sulfur-containing amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-Amino-3-(2-thienyl)butanoic acid has been shown to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 4-Amino-3-(2-thienyl)butanoic acid and its potential therapeutic applications.
合成法
4-Amino-3-(2-thienyl)butanoic acid can be synthesized through the reaction of 2-thiophenecarboxaldehyde with glycine in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain 4-Amino-3-(2-thienyl)butanoic acid in high yield. The synthesis method of 4-Amino-3-(2-thienyl)butanoic acid has been optimized to improve the yield and purity of the final product.
科学的研究の応用
4-Amino-3-(2-thienyl)butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 4-Amino-3-(2-thienyl)butanoic acid has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
4-amino-3-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c9-5-6(4-8(10)11)7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRXIPQICAUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928352 | |
| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(2-thienyl)butanoic acid | |
CAS RN |
98593-59-0, 133933-76-3 | |
| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98593-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133933763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




